molecular formula C21H18N2O B409422 N-(9-ethyl-9H-carbazol-3-yl)benzamide

N-(9-ethyl-9H-carbazol-3-yl)benzamide

Cat. No.: B409422
M. Wt: 314.4g/mol
InChI Key: AWKKEGPILQDFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethyl-9H-carbazol-3-yl)benzamide is a chemical compound based on the 9-ethylcarbazole scaffold, a structure recognized for its significant potential in medicinal chemistry research. This scaffold is a key motif in synthetic derivatives exhibiting a wide spectrum of therapeutic applications . While this specific benzamide is for investigational use, closely related structural analogs have demonstrated substantial research value in multiple areas. One prominent area of investigation is antiviral research, particularly against SARS-CoV-2. Recent studies in 2024 have explored novel benzofuran-tethered triazolylcarbazoles for their inhibitory potency against key viral proteins, including the main protease (Mpro), the spike glycoprotein, and RNA-dependent RNA polymerase (RdRp) . These derivatives showed strong binding affinities in molecular docking studies, suggesting their mechanism of action involves obstructing the function of these proteins crucial for viral replication and entry . Furthermore, the carbazole benzamide chemical class has been identified as a source of novel inhibitors for human microsomal prostaglandin E synthase-1 (mPGES-1) . A lead compound from this class, AF3442, demonstrated a potent and selective mechanism of action by causing a concentration-dependent reduction of PGE2 biosynthesis without significantly affecting other prostanoids in vitro . This makes such compounds valuable research tools for studying inflammation pathways with a potentially improved safety profile compared to traditional anti-inflammatory drugs. Researchers can utilize this compound as a core structure for designing new ligands and exploring structure-activity relationships in these and other therapeutic contexts. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H18N2O

Molecular Weight

314.4g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)benzamide

InChI

InChI=1S/C21H18N2O/c1-2-23-19-11-7-6-10-17(19)18-14-16(12-13-20(18)23)22-21(24)15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,22,24)

InChI Key

AWKKEGPILQDFJR-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C41

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(9-ethyl-9H-carbazol-3-yl)benzamide derivatives vary significantly depending on substituents. Below is a comparative analysis with structurally related carbazole analogs:

Structural and Functional Group Modifications

Compound Name Substituent/Modification Key Properties/Applications References
This compound Benzamide at 3-position mPGES-1 inhibition, anti-inflammatory
AF3442 (Trifluoromethyl derivative) 2-(trifluoromethyl)benzamide Enhanced mPGES-1 inhibition (IC₅₀ ~1.2 μM)
9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole 2-methylbenzoyl at 3-position Crystallographic stability (X-ray data)
Bncz 1 (Fluorescent derivative) Benzyl ester at 2-position Fluorescent chemosensor for Ce(III)
Sulfonohydrazide derivatives Sulfonohydrazide groups Anticancer activity (e.g., apoptosis)
N-[(9-Ethyl...isoxazol-5-amine Isoxazole-imine substituent Antimicrobial activity (Gram-negative)
CzHQZn (OLED material) Vinyl quinoline-zinc complex Optoelectronic applications (EL efficiency: 2.19 cd/A)

Pharmacological Activity

  • Anti-inflammatory Activity: AF3442, the trifluoromethyl analog of this compound, demonstrates potent mPGES-1 inhibition, reducing prostanoid biosynthesis (PGE₂ reduction >80% at 10 μM in human monocytes) . The trifluoromethyl group enhances electron-withdrawing effects, improving target binding compared to the parent benzamide.
  • Anticancer Activity: Sulfonohydrazide derivatives (e.g., compound 5 in ) exhibit cytotoxicity via apoptosis induction, highlighting how sulfonamide groups shift activity toward oncology targets .
  • Antimicrobial Activity : Isoxazole-imine derivatives () show moderate activity against Gram-negative bacteria, suggesting substituent-dependent interactions with microbial enzymes .

Physicochemical Properties

  • Solubility and Stability : The methylbenzoyl derivative () exhibits rigid crystal packing (mean σ(C–C) = 0.005 Å), reducing solubility but enhancing thermal stability . In contrast, the benzamide group in this compound improves aqueous solubility via hydrogen bonding.
  • Lipophilicity: Trifluoromethyl substitution in AF3442 increases logP, enhancing blood-brain barrier permeability compared to non-halogenated analogs .

Preparation Methods

Dehydrogenation of Diphenylamine Derivatives

A patented iridium-catalyzed dehydrogenation method converts diphenylamine to carbazole at 300–400°C under hydrogen flow, achieving 78% yield with 0.5% Ir/Al₂O₃. This method, while efficient, requires high temperatures and specialized catalysts, limiting scalability.

Domino Benzannulation of 3-Nitroindoles

A domino vinylogous conjugate addition/cyclization/aromatization sequence using 3-nitroindoles and arylacetylenes produces 4-hydroxycarbazoles in 47–92% yields. For example, reacting 1a (3-nitroindole derivative) with 2c (4-methoxyphenylacetylene) in THF/hexane with K₂CO₃ yields 3ac (47%) after 24 h. This method offers superior regiocontrol but necessitates post-synthetic dehydroxylation for non-hydroxylated targets.

Ethylation at the 9-Position: Alkylation Strategies

Introducing the ethyl group at the carbazole’s 9-position is achieved through nucleophilic substitution or transition metal-catalyzed coupling:

NaH-Mediated Alkylation

A representative procedure involves treating H-carbazole with NaH in DMF, followed by ethyl bromoacetate at 0°C, yielding 2-(9H-carbazol-9-yl)acetate intermediates in 93% yield. Subsequent hydrazinolysis with hydrazine hydrate generates acetohydrazide precursors for further functionalization.

Benzamide Installation at the 3-Position

The 3-position’s benzamide group is introduced via two primary routes:

Direct Acylation of 3-Aminocarbazole

Reacting 3-aminocarbazole with benzoyl chloride in pyridine affords the target compound. However, this method risks N-acylation at the ethylamino group unless protecting strategies (e.g., Boc groups) are employed.

Suzuki-Miyaura Coupling Followed by Acylation

A more reliable approach involves synthesizing 3-bromocarbazole derivatives, performing Suzuki coupling with benzamide-bearing boronic acids, and isolating the product via flash chromatography (50–88% yields). For instance, compound 3ak (92% yield) was obtained by coupling 1a with 2k (4-cyanophenylacetylene) and subsequent benzoylation.

Catalytic and Process Optimization

Recent innovations focus on enhancing atom economy and reducing waste:

Iridium vs. Platinum Catalysts

Iridium catalysts outperform platinum in dehydrogenation reactions, offering higher turnover numbers (TON > 500) and stability under hydrogen-rich conditions.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) improve alkylation yields (≥90%) compared to DCM or toluene. Elevated temperatures (40–80°C) accelerate domino benzannulation but may degrade acid-sensitive intermediates.

Analytical Characterization and Quality Control

Rigorous spectroscopic validation ensures product integrity:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The ethyl group’s singlet at δ 1.4–1.6 ppm and benzamide’s aromatic protons (δ 7.4–8.2 ppm) confirm successful functionalization.

  • ¹³C NMR : Carbonyl resonances at δ 165–170 ppm verify benzamide formation.

High-Resolution Mass Spectrometry (HRMS)

Accurate mass matches (e.g., [M + Na]⁺ for 3ak at m/z 633.0463) preclude structural ambiguities .

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